1-Boc-5-fluoroindole-2-boronic acid
Overview
Description
1-Boc-5-fluoroindole-2-boronic acid is a boronic acid derivative with the molecular formula C₁₃H₁₅BFNO₄ and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated indole ring, which is further protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties .
Mechanism of Action
Mode of Action
Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which could suggest a potential mode of action if this compound is used in such reactions.
Biochemical Pathways
As a boronic acid, it may be involved in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds in organic synthesis. The downstream effects would depend on the specific molecules being synthesized.
Result of Action
As a boronic acid, it may participate in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions , which could have various effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of 1-Boc-5-fluoroindole-2-boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in a freezer under -20°C to maintain its stability . Additionally, safety data sheets suggest that it may be harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling this compound.
Biochemical Analysis
Biochemical Properties
1-Boc-5-fluoroindole-2-boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may interact with specific proteins involved in signal transduction, leading to alterations in cellular responses. Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes or other proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular function. The fluorinated indole ring may also contribute to the compound’s binding affinity and specificity for certain biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to changes in cellular function, which should be monitored in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. It is essential to determine the appropriate dosage range for specific experimental purposes .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the boronic acid group can participate in reactions with metabolic intermediates, affecting the overall metabolic balance within cells. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it can exert its effects. The distribution pattern of the compound can influence its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
Preparation Methods
The synthesis of 1-Boc-5-fluoroindole-2-boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Boronic Acid Formation: The protected indole is then subjected to lithiation using a strong base like n-butyllithium, followed by the addition of a boron source such as trimethyl borate or boron tribromide to form the boronic acid group.
Industrial production methods for this compound are similar but often optimized for scale, yield, and purity. These methods may involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-Boc-5-fluoroindole-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .
Scientific Research Applications
1-Boc-5-fluoroindole-2-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Boc-5-fluoroindole-2-boronic acid can be compared with other boronic acid derivatives, such as:
1-Boc-5-chloroindole-2-boronic acid: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
1-Boc-5-bromoindole-2-boronic acid: Contains a bromine atom, which can participate in different types of coupling reactions.
1-Boc-5-methylindole-2-boronic acid: Features a methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic effects and reactivity patterns compared to its analogs .
Properties
IUPAC Name |
[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHYEXHDCFQZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376877 | |
Record name | 1-Boc-5-fluoroindole-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352359-23-0 | |
Record name | 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352359-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Boc-5-fluoroindole-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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